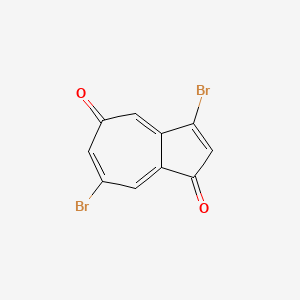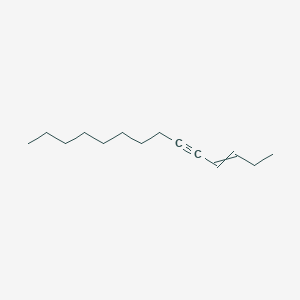
3-Tetradecen-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecen-5-yne: is an organic compound with the molecular formula C14H24 . It is characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method to synthesize 3-Tetradecen-5-yne involves the coupling of an alkyne with an alkene. This can be achieved through various coupling reactions such as the Sonogashira coupling, which typically uses a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrohalogenation: Another method involves the hydrohalogenation of an alkyne followed by dehydrohalogenation to introduce the double bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Tetradecen-5-yne can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to form alkanes.
Substitution: It can participate in substitution reactions where the triple bond can be targeted by nucleophiles or electrophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkynes.
Scientific Research Applications
Chemistry: 3-Tetradecen-5-yne is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it can be used to study the effects of alkynes on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tetradecen-5-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
1-Tetradecyne: Similar in structure but lacks the double bond.
3-Decyne: Shorter carbon chain but contains both a double and triple bond.
3-Hexadecen-5-yne: Longer carbon chain with similar functional groups.
Properties
CAS No. |
149607-86-3 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
tetradec-3-en-5-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3 |
InChI Key |
WUQYQRGBUVKLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


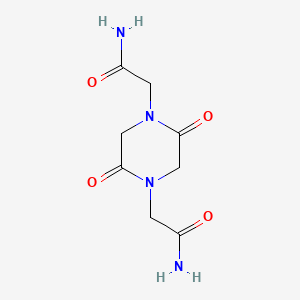

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
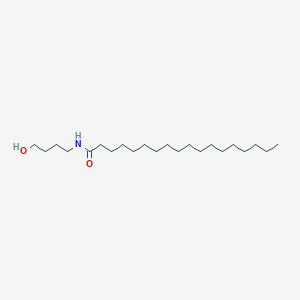
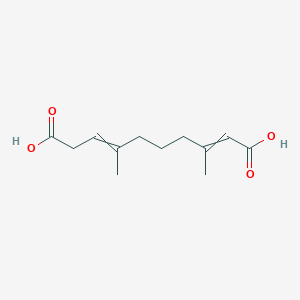

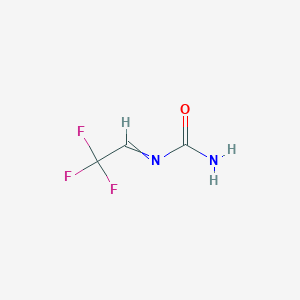
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
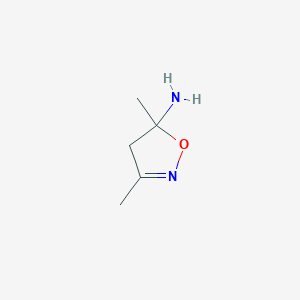
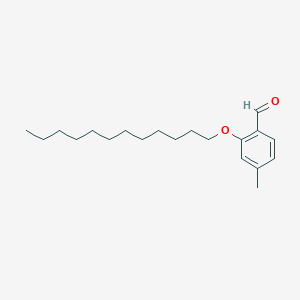
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
